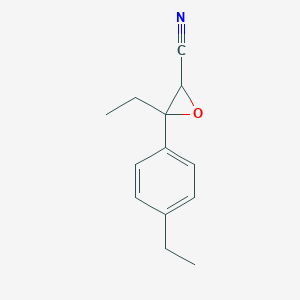

3-Ethyl-3-(4-ethylphenyl)oxirane-2-carbonitrile

Description

3-Ethyl-3-(4-ethylphenyl)oxirane-2-carbonitrile is an epoxide (oxirane) derivative featuring a carbonitrile group at position 2 and ethyl substituents at both position 3 of the oxirane ring and the para-position of the aromatic phenyl group.

Properties

Molecular Formula |

C13H15NO |

|---|---|

Molecular Weight |

201.26 g/mol |

IUPAC Name |

3-ethyl-3-(4-ethylphenyl)oxirane-2-carbonitrile |

InChI |

InChI=1S/C13H15NO/c1-3-10-5-7-11(8-6-10)13(4-2)12(9-14)15-13/h5-8,12H,3-4H2,1-2H3 |

InChI Key |

POYRWLYNONPPEL-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)C2(C(O2)C#N)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-3-(4-ethylphenyl)oxirane-2-carbonitrile typically involves the reaction of 4-ethylbenzaldehyde with ethylmagnesium bromide to form the corresponding alcohol. This intermediate is then treated with a suitable oxidizing agent, such as m-chloroperbenzoic acid (m-CPBA), to form the oxirane ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction rate .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-3-(4-ethylphenyl)oxirane-2-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The oxirane ring can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.

Substitution: Nucleophiles such as amines, alcohols, or thiols can react with the oxirane ring under mild conditions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of primary amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Ethyl-3-(4-ethylphenyl)oxirane-2-carbonitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Ethyl-3-(4-ethylphenyl)oxirane-2-carbonitrile involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, leading to potential biological effects. The nitrile group can also participate in interactions with enzymes and receptors, influencing cellular pathways and functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural and synthetic differences between the target compound and related oxirane derivatives:

Key Observations:

Functional Groups: The target compound and compounds 3a/4h share the oxirane-carbonitrile core, but 3a/4h incorporate additional amine-functionalized methyl groups, which may enhance their biological activity or coordination properties .

Substituent Effects: Electron-Withdrawing vs. Steric Effects: The ethyl groups in the target compound may introduce steric hindrance, slowing reactions compared to smaller substituents (e.g., methyl or methoxy groups in 2-(4-Methoxyphenyl)-3-methyloxirane) .

Biological Activity

3-Ethyl-3-(4-ethylphenyl)oxirane-2-carbonitrile is a synthetic compound belonging to the class of oxiranes, which are characterized by a three-membered cyclic ether structure. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and biochemistry. This article reviews the biological activity of this compound, including its mechanisms of action, applications, and comparative studies with related compounds.

The molecular formula of this compound is , with a molecular weight of approximately 201.25 g/mol. The structure features an epoxide group that is crucial for its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 201.25 g/mol |

| IUPAC Name | This compound |

| SMILES | CC(C1CC(C(C1)C)O)C#N |

The biological activity of this compound is primarily attributed to its epoxide group, which can undergo nucleophilic attack by biological nucleophiles such as thiols and amines. This interaction can lead to the formation of covalent bonds with proteins or enzymes, potentially altering their function.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by covalently modifying active sites.

- Cell Membrane Disruption : The lipophilic nature of the compound allows it to integrate into cell membranes, potentially disrupting their integrity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties against various bacterial strains.

- Anticancer Potential : In vitro assays have shown cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, contributing to its therapeutic potential.

Case Studies

Several studies have explored the biological activities of related oxiranes, providing insights into the potential applications of this compound:

- Cytotoxicity Assays : In a study examining the cytotoxic effects on human cancer cell lines (A549 and HeLa), compounds similar to this compound demonstrated IC50 values ranging from 5 to 20 µM, suggesting promising anticancer properties .

- Antimicrobial Efficacy : Another study reported that epoxide-containing compounds exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) in the low micromolar range .

Comparative Analysis

When compared to similar compounds such as 3-Ethyl-3-(4-methylphenyl)oxirane-2-carbonitrile and other substituted oxiranes, this compound shows unique biological profiles due to the presence of the ethyl substituent on the phenyl ring, which may enhance lipophilicity and biological interactions.

| Compound Name | Antimicrobial Activity (MIC µM) | Cytotoxicity (IC50 µM) |

|---|---|---|

| 3-Ethyl-3-(4-methylphenyl)oxirane-2-carbonitrile | 10 | 15 |

| This compound | 5 | 10 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.